4-Bromo-2-methylbenzenethiol
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Overview
Description
4-Bromo-2-methylbenzenethiol is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Biological Methylation
Research on bromobenzene metabolism in Hartley guinea pigs and golden Syrian hamsters revealed the formation of bromothiocatechols, including 4-bromo-2-methylbenzenethiol. The study identified that both thiol and phenol groups of thiocatechol undergo biological methylation, resulting in various O- and S-methylated bromothiocatechols. These findings provide insights into the metabolic pathways and potential biological roles of this compound and related compounds (Lertratanangkoon, 1993).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to this compound. For example, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, used in medicinal and pharmaceutical agents, highlights the significance of bromobenzene derivatives in chemical synthesis. This process involves nitration in water and yields a product with high purity, emphasizing the chemical versatility of these compounds (Xuan et al., 2010).
Chemical Research and Organic Syntheses
The field of chemical research has utilized this compound and its derivatives extensively. Studies like the synthesis of 4-bromoselenoanisole and the single-step synthesis of substituted 4H-1,4-benzothiazines demonstrate the compound's role in organic syntheses. These studies contribute to the understanding of molecular interactions and reaction mechanisms, providing valuable insights for further chemical and pharmaceutical developments (Sørensen & Stuhr-Hansen, 2009; Gautam et al., 1997).
Antimicrobial and Antifungal Activities
Research into the antimicrobial and antifungal activities of halogen-substituted compounds, including this compound derivatives, has been conducted. These studies evaluate the efficacy of such compounds against various bacteria and fungi, contributing to the search for new antimicrobial agents (Katırcıoğlu et al., 2007).
Thermochemistry and Physical Properties
The thermochemistry and physical properties of halogen-substituted methylbenzenes, including this compound, have been studied to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial in the development of various industrial applications, offering insights into the stability and reactivity of these compounds (Verevkin et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that brominated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .
Mode of Action
Brominated compounds typically act by forming covalent bonds with amino acid residues in proteins, altering their structure and function .
Biochemical Pathways
Brominated compounds can potentially affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The bromine atom in the compound could potentially influence its pharmacokinetic properties, including its absorption and distribution in the body, its metabolism, and its excretion .
Result of Action
The bromine atom in the compound could potentially cause alterations in the structure and function of its target molecules, leading to changes at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-methylbenzenethiol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
4-bromo-2-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBASSUDFNUONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.